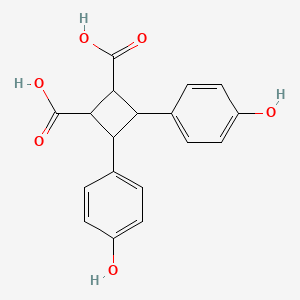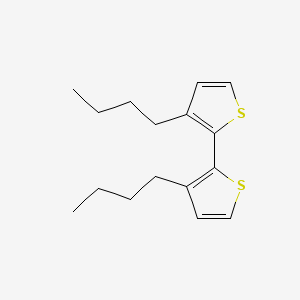
3,3'-Dibutyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dibutyl-2,2’-bithiophene is an organic compound belonging to the bithiophene family. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The addition of butyl groups at the 3,3’ positions enhances the solubility and alters the electronic properties of the molecule, making it useful in various applications, particularly in organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dibutyl-2,2’-bithiophene typically involves the alkylation of 2,2’-bithiophene. One common method is the use of butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 3,3’-Dibutyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dibutyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the thiophene rings using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Bromine, chlorine; reactions are conducted under controlled temperatures to prevent over-halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated bithiophenes.
Scientific Research Applications
3,3’-Dibutyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biosensors due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,3’-Dibutyl-2,2’-bithiophene in electronic applications involves its ability to facilitate charge transport. The butyl groups enhance the solubility and processability of the compound, while the conjugated thiophene rings provide a pathway for electron or hole transport. This makes it an effective material for use in organic semiconductors and other electronic devices.
Comparison with Similar Compounds
- 3,3’-Dibromo-2,2’-bithiophene
- 5,5’-Dibromo-2,2’-bithiophene
- 2,2’-Bithiophene
Comparison:
- 3,3’-Dibromo-2,2’-bithiophene: Similar in structure but with bromine atoms instead of butyl groups, making it more reactive in coupling reactions.
- 5,5’-Dibromo-2,2’-bithiophene: Another isomer with bromine atoms at different positions, used as an intermediate in the synthesis of semiconducting polymers.
- 2,2’-Bithiophene: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 3,3’-Dibutyl-2,2’-bithiophene stands out due to its enhanced solubility and electronic properties, making it particularly useful in applications requiring solution-processable materials.
Properties
CAS No. |
135926-91-9 |
|---|---|
Molecular Formula |
C16H22S2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
3-butyl-2-(3-butylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S2/c1-3-5-7-13-9-11-17-15(13)16-14(8-6-4-2)10-12-18-16/h9-12H,3-8H2,1-2H3 |
InChI Key |
UUIUHSZRTFTUOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC=C1)C2=C(C=CS2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


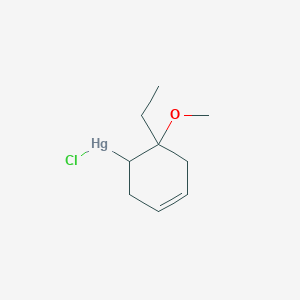
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
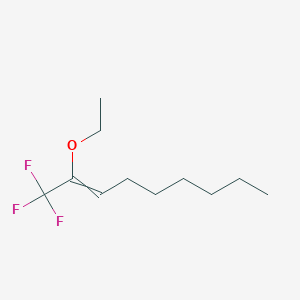
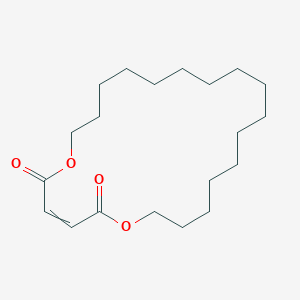
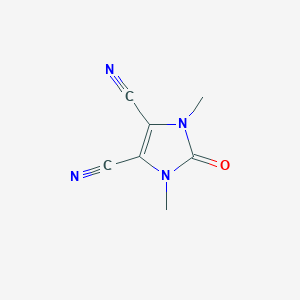
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
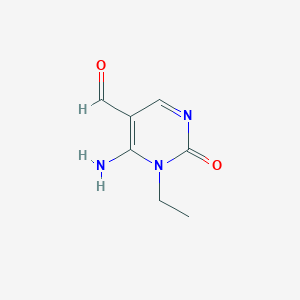
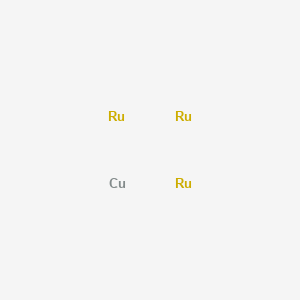
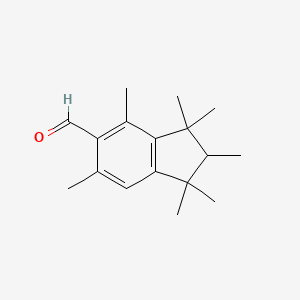
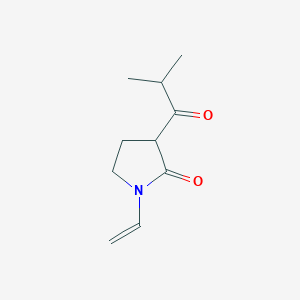
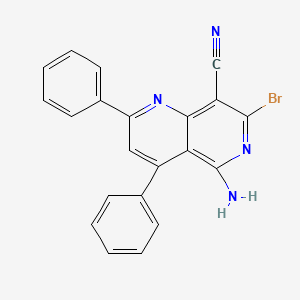
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
